molecular formula C15H11IN2O2 B2525484 (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone CAS No. 587841-45-0

(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone

Cat. No.: B2525484
CAS No.: 587841-45-0
M. Wt: 378.169
InChI Key: UKICMKLUELLBBD-UHFFFAOYSA-N
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Description

(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone is a complex organic compound that features a benzimidazole ring fused to a methanone group, which is further substituted with an iodo and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Methanone Group: The benzimidazole ring is then reacted with a suitable acylating agent to introduce the methanone group.

    Substitution on Phenyl Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    (1H-benzo[d]imidazol-1-yl)(4-methoxyphenyl)methanone: Lacks the iodo group, which may affect its reactivity and binding properties.

    (1H-benzo[d]imidazol-1-yl)(3-chloro-4-methoxyphenyl)methanone: Contains a chloro group instead of an iodo group, which can influence its chemical behavior and biological activity.

    (1H-benzo[d]imidazol-1-yl)(3-bromo-4-methoxyphenyl)methanone: Contains a bromo group, offering different reactivity compared to the iodo derivative.

Uniqueness

The presence of the iodo group in (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone makes it unique compared to its analogs. The iodo group can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity towards certain biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

benzimidazol-1-yl-(3-iodo-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O2/c1-20-14-7-6-10(8-11(14)16)15(19)18-9-17-12-4-2-3-5-13(12)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKICMKLUELLBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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